3'-?O-?Acetylhamaudol
Overview
Description
3’-O-Acetylhamaudol is a natural compound isolated from the roots of Angelica japonica and Angelica polymorpha. It is known for its significant biological activities, particularly its anti-tumor properties. The compound is a phenolic derivative and has been studied for its potential therapeutic applications in various fields, including oncology and immunology .
Mechanism of Action
3’-O-Acetylhamaudol, also known as HY-N6892 or [(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate or (S)-5-Hydroxy-2,2,8-trimethyl-6-oxo-2,3,4,6-tetrahydropyrano[3,2-g]chromen-3-yl acetate, is a compound with significant biological activity. It is isolated from Angelica polymorpha .
Target of Action
The primary targets of 3’-O-Acetylhamaudol are the vascular endothelial growth factor (VEGF) and intestinal intraepithelial lymphocytes . VEGF plays a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis . Intestinal intraepithelial lymphocytes are immune cells that play a role in maintaining the integrity of the intestinal epithelial barrier and in the immune response to pathogens .
Mode of Action
3’-O-Acetylhamaudol exhibits anti-tumor activity through dual actions: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes . It inhibits VEGF-induced angiogenesis, thereby preventing the formation of new blood vessels that could supply nutrients to the tumor . Additionally, it activates intestinal intraepithelial lymphocytes, enhancing the immune response against the tumor .
Biochemical Pathways
The compound affects the VEGF signaling pathway, leading to the inhibition of angiogenesis .
Pharmacokinetics
. This suggests that it may be rapidly metabolized or poorly absorbed. The metabolites of 3’-O-Acetylhamaudol, hamaudol and 8-hydroxymethylhamaudol, were identified in blood plasma .
Result of Action
The inhibition of angiogenesis by 3’-O-Acetylhamaudol results in the reduction of tumor growth and metastasis . The activation of intestinal intraepithelial lymphocytes enhances the immune response, potentially leading to the destruction of tumor cells .
Biochemical Analysis
Biochemical Properties
3’-O-Acetylhamaudol exhibits its anti-tumor activity through dual actions: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes
Cellular Effects
In terms of cellular effects, 3’-O-Acetylhamaudol influences cell function by inhibiting angiogenesis and activating intestinal intraepithelial lymphocytes . This can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in tumor cells.
Molecular Mechanism
The molecular mechanism of 3’-O-Acetylhamaudol involves its binding interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
3’-O-Acetylhamaudol can be synthesized through the acetylation of hamaudol, which is another natural compound found in the same plant sources. The acetylation process typically involves the reaction of hamaudol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group at the 3’ position .
Industrial Production Methods
Industrial production of 3’-O-Acetylhamaudol involves the extraction of hamaudol from the roots of Angelica japonica or Angelica polymorpha, followed by its chemical modification through acetylation. The extraction process includes solvent extraction, filtration, and purification steps to isolate hamaudol. The subsequent acetylation is performed in large-scale reactors under optimized conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-O-Acetylhamaudol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to hamaudol.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like hydroxylamine can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hamaudol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3’-O-Acetylhamaudol has been extensively studied for its scientific research applications:
Chemistry: Used as a model compound in studying phenolic acetylation and its effects on biological activity.
Biology: Investigated for its role in modulating cellular pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its anti-tumor properties, particularly in inhibiting angiogenesis and activating intestinal intraepithelial lymphocytes.
Industry: Potential applications in developing natural product-based therapeutics and health supplements .
Comparison with Similar Compounds
Similar Compounds
Hamaudol: The parent compound from which 3’-O-Acetylhamaudol is derived.
8-Hydroxymethylhamaudol: Another derivative with similar biological activities.
Arctigenin: A natural compound with comparable anti-tumor properties
Uniqueness
3’-O-Acetylhamaudol is unique due to its specific acetylation at the 3’ position, which enhances its biological activity compared to its parent compound, hamaudol. The acetylation increases its stability and bioavailability, making it a more potent anti-tumor agent .
Properties
IUPAC Name |
[(3S)-5-hydroxy-2,2,8-trimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-8-5-11(19)15-13(21-8)7-12-10(16(15)20)6-14(22-9(2)18)17(3,4)23-12/h5,7,14,20H,6H2,1-4H3/t14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMBJOBSCRAOAO-AWEZNQCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C(C3)OC(=O)C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC([C@H](C3)OC(=O)C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities reported for 3'-O-acetylhamaudol?
A1: Research indicates that 3'-O-acetylhamaudol exhibits anti-HIV [] and anti-tumor activities [, ]. Notably, its anti-tumor action is suggested to involve dual mechanisms: anti-angiogenesis and activation of intestinal intraepithelial lymphocytes [].
Q2: What is the primary source of 3'-O-acetylhamaudol, and are there other compounds found alongside it?
A2: 3'-O-acetylhamaudol is primarily isolated from the roots of Angelica species, including Angelica apaensis [] and Angelica japonica [, ]. Interestingly, its presence is often reported alongside other bioactive compounds like oxypeucedanin, isoimperatorin, byakangelicin, and various coumarins and polyacetylenes [, ].
Q3: Have there been any studies investigating the quantitative analysis of 3'-O-acetylhamaudol in plant material?
A3: Yes, a study employed a reversed-phase high-performance liquid chromatography (RP-HPLC) method to quantify 3'-O-acetylhamaudol in the rhizome of Angelica polymorpha []. This method utilized a gradient elution system with methanol and water as the mobile phase and UV detection at a wavelength of 294 nm.
Q4: Are there any known metabolites of 3'-O-acetylhamaudol, and what are their potential biological activities?
A4: While the provided abstracts don't explicitly mention specific metabolites, one study investigated the metabolites of 3'-O-acetylhamaudol isolated from Angelica japonica roots and evaluated their antitumor activities []. This suggests the potential for discovering new bioactive derivatives.
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